molecular formula C15H16N2O2 B11991252 2,5-Dimethyl-furan-3-carboxylic acid (4-methyl-benzylidene)-hydrazide

2,5-Dimethyl-furan-3-carboxylic acid (4-methyl-benzylidene)-hydrazide

Cat. No.: B11991252
M. Wt: 256.30 g/mol
InChI Key: YHURJBWRKUZKGY-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-furan-3-carboxylic acid (4-methyl-benzylidene)-hydrazide is an organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-furan-3-carboxylic acid (4-methyl-benzylidene)-hydrazide typically involves the reaction of 2,5-Dimethyl-furan-3-carboxylic acid with 4-methyl-benzylidene-hydrazine. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents may be optimized to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted hydrazides or amides.

Scientific Research Applications

2,5-Dimethyl-furan-3-carboxylic acid (4-methyl-benzylidene)-hydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its hydrazide moiety, which is known to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-furan-3-carboxylic acid (4-methyl-benzylidene)-hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and cellular processes. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-furan-3-carboxylic acid hydrazide
  • 4-Methyl-benzylidene-hydrazine
  • Furan-3-carboxylic acid hydrazide derivatives

Uniqueness

2,5-Dimethyl-furan-3-carboxylic acid (4-methyl-benzylidene)-hydrazide is unique due to the presence of both furan and benzylidene moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2,5-dimethyl-N-[(E)-(4-methylphenyl)methylideneamino]furan-3-carboxamide

InChI

InChI=1S/C15H16N2O2/c1-10-4-6-13(7-5-10)9-16-17-15(18)14-8-11(2)19-12(14)3/h4-9H,1-3H3,(H,17,18)/b16-9+

InChI Key

YHURJBWRKUZKGY-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=C(OC(=C2)C)C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=C(OC(=C2)C)C

solubility

26.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.